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Compound of Interest

Compound Name: Diallyl succinate

Cat. No.: B105260

Introduction

Diallyl succinate (CAS No. 925-16-6) is a versatile bifunctional monomer with the molecular
formula C10H1404 and a molecular weight of 198.22 g/mol .[1][2][3][4] Its structure, featuring
two terminal allyl groups and a central succinate ester, makes it a valuable building block in
polymer chemistry.[1] It is primarily utilized as a monomer for polymerization and as a
crosslinking agent to create rigid, three-dimensional polymer networks.[1][5] Furthermore,
diallyl succinate serves as a chemical intermediate in the synthesis of more complex
molecules, including functional materials for advanced biochemical research.[1] Given its role
in producing specialized polymers and resins, the purity of the diallyl succinate monomer is of
paramount importance, as impurities can significantly impact polymerization kinetics, polymer
properties, and the overall performance of the final product. This guide provides an in-depth
overview of the synthesis, purification, and comprehensive characterization of diallyl
succinate for researchers, scientists, and professionals in drug development.

Synthesis and Purification

The most common method for synthesizing diallyl succinate is through Fischer esterification.
This process involves the reaction of succinic acid with two equivalents of allyl alcohol in the
presence of an acid catalyst.[1] To drive the reaction equilibrium towards the formation of the
diester, an excess of allyl alcohol is often used, and the water produced as a byproduct is
continuously removed.[1]
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Emerging green chemistry principles have led to the exploration of more sustainable synthesis
routes.[1] Enzymatic catalysis using lipases, for instance, offers a milder and more
environmentally friendly alternative to traditional acid catalysis.[1] Additionally, the use of
succinic acid derived from renewable biomass sources enhances the sustainability of diallyl
succinate production.[1][6]

Following synthesis, the crude diallyl succinate must be purified to remove unreacted starting
materials (succinic acid, allyl alcohol), the monoester intermediate (monoallyl succinate), and
any catalyst residues. The primary method for purification is vacuum distillation, which
separates the desired monomer based on its boiling point (105 °C at 3 mm Hg).[5]

Diagram 1: Synthesis and Purification Workflow of Diallyl Succinate.

Purity Assessment

The purity of the diallyl succinate monomer is typically assessed using chromatographic
techniques, primarily Gas Chromatography (GC). High purity is crucial as the presence of
monofunctional impurities (like allyl alcohol or monoallyl succinate) can act as chain
terminators, limiting the molecular weight of the resulting polymer. Residual acid or other
reactive species can interfere with the polymerization initiator and affect the reaction rate.

Table 1: Purity and Impurity Profile of Diallyl Succinate
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Parameter

Typical
Specification

Analytical Method

Purpose

Gas Chromatography

Quantifies the

Purity (Assay) > 98%
(GO) monomer content.
Gas Chromatography Identifies residual
Allyl Alcohol <0.5% ) )
(GO) starting material.
o ] o Identifies residual
Succinic Acid <0.1% HPLC, Titration ) ]
starting material.
) Gas Chromatography Identifies intermediate
Monoallyl Succinate <1.0%
(GC), HPLC byproduct.
Water can interfere
) o with some
Water Content <0.1% Karl Fischer Titration o
polymerization
systems.

Characterization Techniques

Comprehensive characterization is essential to confirm the chemical structure and identity of

the diallyl succinate monomer. The primary techniques employed are Nuclear Magnetic

Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, Mass

Spectrometry (MS), and Gas Chromatography (GC).

Diagram 2: Workflow for the Characterization of Diallyl Succinate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the precise molecular structure of diallyl

succinate. Both *H NMR and 3C NMR provide detailed information about the chemical

environment of the hydrogen and carbon atoms, respectively.

Experimental Protocol (*H NMR):

o Sample Preparation: Dissolve approximately 10-20 mg of the diallyl succinate sample in
0.6-0.7 mL of a deuterated solvent (e.g., CDCI3) in a standard 5 mm NMR tube.
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 Instrumentation: Acquire the spectrum on a 400 MHz or higher NMR spectrometer.

¢ Acquisition Parameters: Use a standard proton pulse program. Key parameters include a
spectral width of ~12 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4
seconds. Typically, 16 to 64 scans are averaged for a good signal-to-noise ratio.

e Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier
transform, phase correction, and baseline correction. Calibrate the chemical shift scale using
the residual solvent peak (e.g., CDCls at 7.26 ppm) or an internal standard like
tetramethylsilane (TMS).

Data Interpretation and Summary: The *H NMR spectrum of diallyl succinate exhibits
characteristic signals corresponding to the succinate and allyl protons.[1][7]

Table 2: tH NMR Spectral Data for Diallyl Succinate (in CDCIs)

Chemical Shift (5,

Multiplicity Integration Assignment

ppm)

-CH=CHz2 (Internal
~5.90 ddt 2H .

vinyl proton)

-CH=CHz2 (Terminal
~5.30 dq 2H _

vinyl proton, trans)

-CH=CHz2 (Terminal
~5.22 dq 2H . .

vinyl proton, cis)

-O-CH2-CH= (Allylic
~ 4.58 dt 4H

methylene protons)

-O-C(=0)-CH2-
~2.65 S 4H (Succinate methylene

protons)

Note: Chemical shifts
are approximate and
can vary based on
solvent and

instrument.[1]
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Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in the diallyl succinate
molecule by measuring the absorption of infrared radiation.[1] It is a rapid and effective
technique for confirming the presence of the ester and alkene moieties.

Experimental Protocol (Attenuated Total Reflectance - ATR):

Sample Preparation: Place a small drop of the liquid diallyl succinate sample directly onto
the ATR crystal. No further preparation is typically needed.

 Instrumentation: Use a standard FT-IR spectrometer equipped with an ATR accessory.

e Acquisition: Record a background spectrum of the clean, empty ATR crystal. Then, record
the sample spectrum, typically by co-adding 16 to 32 scans over a range of 4000-400 cm™1
with a resolution of 4 cm~1.

e Processing: The instrument software automatically ratios the sample spectrum against the
background spectrum to produce the final absorbance or transmittance spectrum.

Data Interpretation and Summary: The IR spectrum provides a unique fingerprint for diallyl
succinate, with characteristic absorption bands confirming its structure.[8]

Table 3: Key FT-IR Absorption Bands for Diallyl Succinate

Functional Group

Wavenumber (cm~12) Intensity .
Assignment
~ 3080 Medium =C-H stretch (vinyl)
~ 2950 Medium -C-H stretch (aliphatic)
~ 1735 Strong C=0 stretch (ester carbonyl)
~ 1645 Medium C=C stretch (alkene)
~ 1150 Strong C-O stretch (ester)
~ 990, 930 Strong =C-H bend (out-of-plane)
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Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes molecules and sorts the ions based

on their mass-to-charge ratio (m/z). It is used to determine the molecular weight of diallyl

succinate and to obtain structural information from its fragmentation pattern.

Experimental Protocol (Electron lonization - El):

o Sample Introduction: Inject a dilute solution of diallyl succinate in a volatile solvent (e.g.,

methanol or dichloromethane) into the mass spectrometer, often via a Gas Chromatography

(GC-MS) system.

 lonization: Use a standard electron ionization source, typically at 70 eV.

e Mass Analysis: Scan a mass range appropriate for the expected molecular weight, for

example, from m/z 35 to 250.

o Detection: A detector records the abundance of ions at each m/z value.

Data Interpretation and Summary: The mass spectrum provides the molecular weight and

characteristic fragmentation data.[2]

Table 4: Mass Spectrometry Data (EI-MS) for Diallyl Succinate

Assignment /

m/z Value Relative Intensity .

Interpretation

[M]*, Molecular ion
198 Low

(C10H1404)"*

] [M - CsHs]*, Loss of an allyl

157 High )

radical

) [M - C3HsO2]*, Loss of an

117 Medium )

allyloxycarbonyl radical
41 Very High (Base Peak) [CsHs]*, Allyl cation
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Gas Chromatography (GC)

Gas Chromatography is a cornerstone technique for assessing the purity of volatile compounds
like diallyl succinate. It separates components of a mixture based on their differential
partitioning between a stationary phase and a mobile gas phase.

Experimental Protocol (GC-FID):

o Sample Preparation: Prepare a dilute solution of diallyl succinate (~1% w/v) in a suitable
volatile solvent like acetone or ethyl acetate.

 Instrumentation: Use a gas chromatograph equipped with a flame ionization detector (FID). A
non-polar capillary column (e.g., DB-1 or Ultra-1) is suitable.[9]

e GC Conditions:

[e]

Injector Temperature: 250 °C

o

Detector Temperature: 280 °C

[¢]

Carrier Gas: Helium or Nitrogen, at a constant flow rate.

o

Oven Program: Start at 80 °C, hold for 1 minute, then ramp up at 10-15 °C/min to 260 °C
and hold for 5 minutes.[9]

e Analysis: Inject 1 yL of the sample. The retention time of the main peak is used for
identification, and the peak area percentage is used to calculate purity.

Data Interpretation and Summary: A GC chromatogram for a high-purity sample will show one
major peak corresponding to diallyl succinate. The presence of other peaks indicates
impurities.

Table 5: Gas Chromatography Data for Diallyl Succinate
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Parameter Typical Value Significance
) ] Dependent on column and Used for qualitative
Retention Time - i o
conditions identification of the compound.
) 1310 (on a non-polar methyl A standardized retention value
Retention Index (RI) N ) o
silicone column)[9][10] for identification.

Purity (Area %) > 98% Quantitative measure of
0 0
monomer purity.

Conclusion

The reliable use of diallyl succinate in research and industrial applications is critically
dependent on its purity and accurate structural confirmation. A combination of chromatographic
and spectroscopic techniques provides a comprehensive framework for its analysis. Gas
Chromatography is indispensable for quantitative purity assessment, while NMR, FT-IR, and
Mass Spectrometry are essential for unambiguous structural verification. The detailed protocols
and data presented in this guide offer a robust foundation for scientists and researchers to
effectively synthesize, purify, and characterize high-quality diallyl succinate monomer for its
intended applications in polymer science and material development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt
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